Leucokinin 1

Insect Diuresis Malpighian Tubule Physiology Neuropeptide SAR

Leucokinin 1 (CAS 157674-89-0) is a 14-amino acid neuropeptide (NSKYVSKQKFYSWG-NH₂) originally isolated from the mosquito Aedes aegypti. It belongs to the insect kinin family, characterized by a conserved C-terminal pentapeptide core (F-X₁-X₂-W-G-NH₂), and signals through a G protein-coupled receptor (Aedae-KR) to regulate diuresis and hindgut muscle contraction.

Molecular Formula C81H117N21O21
Molecular Weight 1720.953
CAS No. 157674-89-0
Cat. No. B590147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucokinin 1
CAS157674-89-0
Synonymsleucokinin 1
Molecular FormulaC81H117N21O21
Molecular Weight1720.953
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C81H117N21O21/c1-44(2)68(102-77(119)60(36-47-23-27-50(107)28-24-47)96-73(115)56(20-10-13-33-84)93-78(120)62(41-103)99-69(111)52(85)38-66(87)109)81(123)101-64(43-105)79(121)92-54(18-8-11-31-82)71(113)94-57(29-30-65(86)108)74(116)91-55(19-9-12-32-83)72(114)95-58(34-45-14-4-3-5-15-45)75(117)97-59(35-46-21-25-49(106)26-22-46)76(118)100-63(42-104)80(122)98-61(70(112)90-40-67(88)110)37-48-39-89-53-17-7-6-16-51(48)53/h3-7,14-17,21-28,39,44,52,54-64,68,89,103-107H,8-13,18-20,29-38,40-43,82-85H2,1-2H3,(H2,86,108)(H2,87,109)(H2,88,110)(H,90,112)(H,91,116)(H,92,121)(H,93,120)(H,94,113)(H,95,114)(H,96,115)(H,97,117)(H,98,122)(H,99,111)(H,100,118)(H,101,123)(H,102,119)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-/m0/s1
InChIKeyJHBYIAKUJVCAAF-TVWKPYHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucokinin 1 (CAS 157674-89-0): A 14-Amino Acid Aedes aegypti Neuropeptide for Diuretic and Myotropic Research


Leucokinin 1 (CAS 157674-89-0) is a 14-amino acid neuropeptide (NSKYVSKQKFYSWG-NH₂) originally isolated from the mosquito Aedes aegypti [1]. It belongs to the insect kinin family, characterized by a conserved C-terminal pentapeptide core (F-X₁-X₂-W-G-NH₂), and signals through a G protein-coupled receptor (Aedae-KR) to regulate diuresis and hindgut muscle contraction [2]. With a molecular formula of C₈₁H₁₁₇N₂₁O₂₁ and a molecular weight of approximately 1721 Da, it is the longest of the three Aedes leucokinins and is biosynthetically derived from a single preproleucokinin precursor alongside Leucokinins 2 and 3 [1]. Unlike the shorter Leucokinin I (DPAFNSWG-NH₂) from the cockroach Leucophaea maderae, this mosquito-derived peptide exhibits distinct sequence-dependent receptor coupling and tissue-specific functional profiles that are critical for species-appropriate experimental design [2].

Why Leucokinin 1 Cannot Be Replaced with Leucokinin I or Other In-Class Analogs in Mechanistic Studies


The leucokinin/insect kinin family encompasses structurally diverse peptides ranging from 6 to 15 amino acids, and functional outcomes are exquisitely dependent on both sequence length and the N-terminal extension beyond the conserved C-terminal core [1]. While Leucokinin I (DPAFNSWG-NH₂, 8 aa) and Aedes Leucokinin 2 (NPFHAWG-NH₂, 7 aa) share the F-X-X-W-G-NH₂ motif, they differ substantially from Leucokinin 1 in their ability to stimulate fluid secretion in Malpighian tubules [2]. Furthermore, cross-species application of heterologous kinins (e.g., using cockroach leucokinins in mosquito assays) can yield misleading results due to differential receptor pharmacology and tissue-dependent signaling bias [3]. These non-substitutable differences mean that procurement of the correct Aedes-derived Leucokinin 1 sequence is essential for experimental reproducibility in mosquito diuresis models and for accurate structure-activity relationship (SAR) studies targeting the Aedae-KR receptor [2].

Leucokinin 1 (157674-89-0): Quantitative Evidence of Differentiation from Closest Analogs


Fluid Secretion Stimulation in Malpighian Tubules: Leucokinin 1 vs. Leucokinin 2

Among the three Aedes leucokinins, Leucokinin 1 (LK1) and Leucokinin 3 (LK3) stimulate fluid secretion in isolated Aedes aegypti Malpighian tubules at high concentrations, whereas Leucokinin 2 (LK2) fails to increase secretion rate at any concentration tested [1]. This functional divergence occurs despite all three peptides sharing the conserved C-terminal pentapeptide core and the ability to depolarize transepithelial voltage at sub-nanomolar concentrations [1]. The N-terminal extension of LK1 (NSKYVSKQK) is thus critical for coupling receptor occupancy to the fluid secretion signaling pathway, making LK1 a necessary tool for studies requiring simultaneous electrophysiological and secretory endpoints.

Insect Diuresis Malpighian Tubule Physiology Neuropeptide SAR

Transepithelial Voltage Depolarization Potency: Leucokinin 1 vs. Class Baseline

All three Aedes leucokinins depolarize the transepithelial voltage (Vₜₑ) of Aedes Malpighian tubules at concentrations below 10⁻⁹ M, demonstrating sub-nanomolar potency [1]. This potency threshold is approximately 10-fold lower than the concentration required to increase hindgut contraction frequency (>10⁻⁸ M), and at least 100-fold lower than the concentration needed to stimulate fluid secretion [1]. The sub-nanomolar voltage response establishes Leucokinin 1 among the most potent kinin peptides for electrophysiological assays, and this high sensitivity makes it suitable for receptor characterization studies in heterologous expression systems.

Electrophysiology Ion Transport Kinin Receptor Pharmacology

Salivary Gland Basal Tonus: Leucokinin 1 vs. Zoone DH in Rhodnius prolixus

In the salivary glands of the blood-feeding bug Rhodnius prolixus, both Leucokinin 1 and Zoone DH (a CRF-related peptide) induce a dose-dependent increase in basal tonus with phasic contractions superimposed; however, Zoone DH is more active than Leucokinin 1 in this tissue [1]. This head-to-head comparison in a heterologous species demonstrates that Leucokinin 1 exhibits measurable but submaximal efficacy relative to the endogenous CRF-related peptide, providing a useful benchmark for studies requiring graded myotropic responses rather than maximal stimulation.

Salivary Gland Physiology Insect Neuroendocrinology Myotropic Activity

Absence of Diuretic Activity in Rhodnius prolixus: Species-Specific Functional Limitation

Leucokinin 1 displays no diuretic activity in the Malpighian tubules of Rhodnius prolixus, and it does not stimulate KCl reabsorption from the lower tubules, unlike serotonin and the CRF-related peptide Zoone DH which are potent diuretics in this species [1]. This species-dependent lack of activity contrasts with its robust diuretic function in Aedes aegypti and highlights that Leucokinin 1 cannot be used interchangeably across insect species. This negative selectivity is a critical consideration for experimental design and underscores the need for species-matched kinin reagents.

Species Selectivity Diuretic Hormone Assay Malpighian Tubule Physiology

Peptide Sequence Length and Molecular Weight: Distinguishing Leucokinin 1 from Leucokinin I for Purity and Identity Verification

Leucokinin 1 (NSKYVSKQKFYSWG-NH₂, 14 aa, MW ≈ 1721 Da) differs substantially from the commonly confused Leucokinin I (DPAFNSWG-NH₂, 8 aa, MW ≈ 892 Da) in both sequence length and molecular weight [1][2]. This size difference of nearly 830 Da provides a clear analytical window for HPLC purity verification and mass spectrometry identity confirmation. Commercially, Leucokinin 1 is available at >95% HPLC purity with 98% and 99% purity options upon request [3], enabling researchers to select the appropriate purity grade based on assay sensitivity requirements.

Peptide Quality Control Analytical HPLC Identity Verification

Receptor Signaling Bias: Separate Electrophysiological and Fluid Secretion Pathways in Aedes Malpighian Tubules

Using synthetic kinin analogs in Aedes Malpighian tubules, Schepel et al. (2010) demonstrated that distinct signaling pathways mediate the electrophysiological response (basolateral membrane hyperpolarization, decreased input resistance) and the fluid secretion response [1]. Kinin analog 1578 significantly stimulated fluid secretion (Vₛ) but had no effect on basolateral membrane voltage (V_bl) or input resistance (R_in), whereas analog 1708 had no effect on Vₛ but significantly affected V_bl and R_in [1]. This biased signaling implies that Leucokinin 1, as the native full-length Aedes ligand, likely activates both pathways, whereas certain truncated or modified analogs may selectively engage only one pathway. This property makes Leucokinin 1 essential as a full-efficacy reference agonist in biased signaling studies at the Aedae-KR receptor.

Biased Signaling Kinin Receptor Pharmacology Agonist-Directed Signaling

Leucokinin 1 (157674-89-0): High-Value Research Applications Based on Quantitative Evidence


Mosquito Malpighian Tubule Diuretic Screening and Kinin Receptor Pharmacology

Leucokinin 1 is the optimal native agonist for Aedes aegypti Malpighian tubule fluid secretion assays. Its ability to stimulate both fluid secretion and transepithelial voltage depolarization at concentrations of 10⁻⁹ to 10⁻⁶ M [1], combined with its dual-pathway receptor activation profile [2], makes it the gold-standard reference ligand for screening novel kinin analogs for biased agonism, antagonist activity, or species-selective receptor modulation. It is particularly suited for laboratories developing insecticide leads targeting mosquito diuretic pathways.

Structure-Activity Relationship (SAR) Studies on Kinin N-Terminal Extensions

The N-terminal extension of Leucokinin 1 (NSKYVSKQK-) distinguishes it from the shorter Leucokinin 2 (NPFHAWG-NH₂) which lacks fluid secretion activity despite sharing the C-terminal core [1]. This sequence-dependent functional divergence makes Leucokinin 1 an essential template for systematic truncation and alanine-scanning SAR studies aimed at identifying the N-terminal residues required for coupling receptor occupancy to the fluid secretion signaling cascade.

Species-Selectivity Validation in Comparative Insect Diuresis Research

The demonstrated lack of diuretic activity of Leucokinin 1 in Rhodnius prolixus Malpighian tubules, in contrast to its robust activity in Aedes aegypti [1][2], establishes this peptide as a critical reagent for comparative studies across insect taxa. Researchers investigating the molecular basis of kinin receptor species selectivity can use Leucokinin 1 as a species-discriminating probe to map receptor pharmacophores across mosquitoes, triatomine bugs, and other arthropod vectors.

Insect Salivary Gland Myotropic Assays and Neurohormonal Coordination Studies

In Rhodnius prolixus salivary gland preparations, Leucokinin 1 induces a dose-dependent increase in basal tonus that is distinct in magnitude from the stronger response to CRF-related peptides such as Zoone DH [3]. This graded myotropic profile makes Leucokinin 1 suitable as a kininergic reference in experiments dissecting the neurohormonal coordination of salivary gland contraction during blood-feeding, a process directly relevant to understanding pathogen transmission by hemipteran disease vectors.

Quote Request

Request a Quote for Leucokinin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.